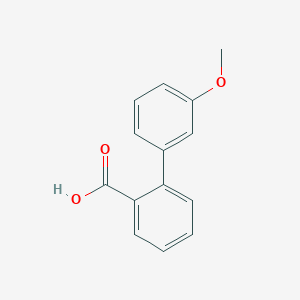

2-(3-methoxyphenyl)benzoic Acid

説明

Contextual Significance within the Class of Biaryl Carboxylic Acids

The biaryl motif is a fundamental structural unit of immense importance in chemistry. rsc.orgrsc.org These structures are prevalent in pharmaceuticals, agricultural chemicals, and materials science, contributing significantly to societal well-being. rsc.org Biaryl carboxylic acids, such as 2-(3-methoxyphenyl)benzoic acid, are a prominent subclass. The presence of both the biaryl scaffold and the carboxylic acid functional group makes them valuable intermediates and target molecules.

The carboxylic acid group can act as a handle for further chemical modifications or as a key interacting group in biologically active molecules. For instance, biaryl carboxylic acid derivatives like Fenbufen and Diflunisal are known non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com The specific arrangement of the two aryl rings (atropisomerism) in some biaryl compounds can lead to axial chirality, a feature widely exploited in privileged ligands for asymmetric catalysis and found in many natural products. rsc.org Therefore, the study of even simple substituted biaryl carboxylic acids is driven by their potential as precursors to more complex and functionally rich molecules. ajgreenchem.com

Overview of Research Trajectories for Related Structures

The synthesis of biaryl compounds has been a long-standing endeavor in organic chemistry. rsc.org Traditional methods like the Ullmann coupling, which uses copper mediation, have been known for over a century but often require harsh conditions. numberanalytics.com The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized biaryl synthesis with its high efficiency and functional group tolerance. rsc.orgnumberanalytics.com This reaction typically involves coupling an aryl boronic acid with an aryl halide. rsc.org

Contemporary research focuses on evolving these methods to be more efficient, sustainable, and versatile. Key research trajectories include:

Decarboxylative Coupling: New protocols use carboxylic acids themselves as aryl group donors, coupling them with partners like aryl triflates or halides. acs.org This strategy is advantageous as it utilizes readily available and inexpensive starting materials. rsc.orgacs.org

Direct C-H Functionalization: An ideal and increasingly viable approach involves the direct coupling of two different "inert" aryl C-H bonds, bypassing the need to pre-functionalize the starting materials with halides or organometallic groups. nih.govnih.gov This reduces synthetic steps and waste.

Novel Catalytic Systems: Research is ongoing to develop more robust and cost-effective catalysts, including those based on earth-abundant metals like nickel and copper as alternatives to palladium. numberanalytics.com There is also significant effort in designing sophisticated ligands that can control reactivity and selectivity, especially for creating axially chiral biaryls. rsc.org

Functionalized Scaffolds: Studies on related structures, such as amino- and nitro-substituted methoxybiphenyl carboxylic acids, indicate a trajectory towards creating a diverse library of biaryl compounds for screening in medicinal chemistry and materials science. pharmaffiliates.compharmacompass.com

Potential Impact on Advanced Organic Synthesis and Medicinal Chemistry

The structure of this compound makes it a compound of considerable potential in both synthetic and medicinal chemistry.

In Advanced Organic Synthesis: As a building block, this compound is well-suited for constructing more complex molecular architectures. Its synthesis would typically be achieved via modern cross-coupling reactions. For example, a common strategy for a related isomer involves the reaction of a Grignard reagent (like 4-methoxyphenylmagnesium bromide) with phthalic anhydride. chemicalbook.com For the 3'-methoxy isomer, a Suzuki-Miyaura coupling between 2-halobenzoic acid (or its ester) and 3-methoxyphenylboronic acid would be a standard and effective route.

The compound's two functional groups offer orthogonal reactivity. The carboxylic acid can undergo esterification, amidation, or reduction, while the methoxy (B1213986) group and the aromatic rings can be subjected to various electrophilic substitution or demethylation reactions. This dual functionality allows it to serve as a versatile scaffold for generating diverse molecular libraries. nih.gov

In Medicinal Chemistry: The biaryl carboxylic acid framework is a "privileged structure" in drug discovery. Numerous compounds with this core have shown potent biological activity. ajgreenchem.com For example, derivatives of biarylalkyl carboxylic acids have been investigated as promising agents against schistosomiasis, a major parasitic disease. nih.gov Other studies have demonstrated the efficacy of small molecule biphenyl (B1667301) carboxylic acids as anticancer agents against human breast cancer cell lines. ajgreenchem.com

The replacement of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve a drug candidate's physicochemical properties while retaining its biological activity. acs.org this compound could serve as a starting point for such investigations. Its structure could be modified—for instance, by converting the carboxylic acid to an amide—to enhance activity, as has been demonstrated in studies on anti-schistosomal compounds. nih.gov The methoxy substituent also provides a site for modification to explore structure-activity relationships, potentially leading to the discovery of novel therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

2-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAAHOXEHROLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374833 | |

| Record name | 2-(3-methoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38087-96-6 | |

| Record name | 2-(3-methoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38087-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Methoxyphenyl Benzoic Acid and Its Derivatives

Established Synthetic Pathways for Biaryl Carboxylic Acids

The construction of the biaryl bond is a cornerstone of modern organic synthesis, with several reliable methods available for creating compounds like 2-(3-methoxyphenyl)benzoic acid.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling Principles)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, stands out as a highly effective method for synthesizing biaryl compounds. rsc.orglibretexts.org This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. youtube.com

The scope of the Suzuki-Miyaura coupling is remarkably broad, tolerating a wide array of functional groups on both coupling partners. nih.gov This makes it an ideal strategy for the synthesis of complex molecules. For instance, a range of carboxylic acid substrates, including those with ester, ketone, aldehyde, and trifluoromethyl groups, can be successfully employed in decarbonylative Suzuki-Miyaura cross-coupling reactions to produce biaryl products in high yields. nih.gov

Recent advancements have also focused on using carboxylic acids as direct coupling partners, either through decarbonylative pathways or by converting them into other reactive species. rsc.orgnih.gov For example, aryl carboxylic acids can be converted to aryl boronic esters via palladium-catalyzed decarbonylative borylation, which can then be used in Suzuki-Miyaura couplings. rsc.org

Table 1: Key Features of Palladium-Catalyzed Cross-Coupling for Biaryl Synthesis

| Feature | Description | References |

|---|---|---|

| Catalyst | Typically a Palladium(0) complex, often generated in situ from precursors like Pd(OAc)2 or Pd2(dba)3. | libretexts.org |

| Coupling Partners | Organoboron compounds (boronic acids, boronic esters) and organic halides (bromides, iodides) or triflates. | libretexts.org |

| Key Steps | Oxidative addition, transmetalation, and reductive elimination. | youtube.com |

| Advantages | Mild reaction conditions, high functional group tolerance, and broad substrate scope. | nih.gov |

Copper-Mediated Arylation Reactions (e.g., Ullmann Condensation for Related Structures)

Copper-mediated reactions, particularly the Ullmann condensation, represent another classic and valuable approach for the formation of aryl-aryl and aryl-heteroatom bonds. organic-chemistry.orgnih.gov The traditional Ullmann reaction involves the self-coupling of two aryl halides in the presence of a stoichiometric amount of copper at high temperatures. nih.govmdpi.com However, the term "Ullmann-type" reactions now encompasses a broader range of copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles, including phenols, amines, and thiols. organic-chemistry.org

While historically requiring harsh reaction conditions, significant progress has been made in developing milder and more efficient copper-catalyzed coupling protocols. nih.gov The use of ligands, such as 1,10-phenanthroline, can facilitate the reaction under less demanding conditions. acs.org These reactions are particularly useful for the synthesis of biaryl ethers and other derivatives. For example, the Ullmann O-arylation allows for the coupling of aryl halides with phenols to form diaryl ethers. mdpi.com

Copper-catalyzed cross-coupling of arylboronic acids with arenes has also been developed, providing a direct method for C-H bond arylation to produce biaryl compounds. nih.gov This approach is selective for cross-coupling and avoids the formation of homocoupling byproducts. nih.gov

Directed Ortho-Metalation and Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org This method involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then be trapped by various electrophiles to introduce a wide range of substituents. organic-chemistry.org

The carboxylic acid group itself can act as a directing group for ortho-lithiation. rsc.org For instance, unprotected benzoic acid can be deprotonated at the ortho position using sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgacs.org This allows for the direct introduction of functional groups adjacent to the carboxyl group. rsc.org

This methodology has been successfully applied to the synthesis of substituted 2-methoxybenzoic acids. organic-chemistry.orgacs.org By carefully choosing the base and reaction conditions, it is possible to achieve regioselective deprotonation at different positions on the aromatic ring. organic-chemistry.orgacs.org For example, treatment of 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.orgacs.org This approach provides a valuable route to contiguously substituted benzoic acid building blocks that are otherwise difficult to access. organic-chemistry.orgbohrium.com

Novel and Evolving Synthetic Protocols

The field of organic synthesis is constantly evolving, with a continuous drive towards more efficient, selective, and sustainable methods.

Development of Stereoselective Synthetic Routes for Analogous Compounds

Recent research has focused on developing cascade reactions to construct complex molecular architectures in a single step. One such approach involves a cascade Suzuki coupling followed by a Friedel–Crafts reaction to produce polycyclic alcohols, which can then be converted into biaryl carboxylic acids through a Lewis acid-catalyzed ring-opening rearrangement. acs.orgnih.govacs.org This method demonstrates high atom economy and good functional group compatibility. acs.org The reaction proceeds through the initial formation of a biaryl intermediate via Suzuki coupling, which then undergoes an intramolecular Friedel-Crafts alkylation. acs.org Subsequent acid-catalyzed rearrangement leads to the final biaryl carboxylic acid product. acs.org

Application of Green Chemistry Principles in Benzoic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid and its derivatives to develop more environmentally friendly processes. One approach involves the use of biomass-derived starting materials. For example, a direct synthesis of benzoic acid from glucose-derived materials like quinic acid and shikimic acid has been developed using formic acid-mediated deoxygenation. escholarship.org This method offers a sustainable alternative to traditional petroleum-based manufacturing. escholarship.org

Another green approach focuses on using environmentally benign oxidants. For instance, an environmentally friendly process for preparing benzoic acid involves the oxidation of benzaldehyde (B42025), benzyl (B1604629) alcohol, or benzyl halogenated compounds with hydrogen peroxide in the presence of a transition metal catalyst. google.com This method is efficient, energy-saving, and avoids the use of heavily polluting heavy metal oxides. google.com Furthermore, the aerobic auto-oxidation of benzaldehyde to benzoic acid can be utilized, with the generated reactive radical intermediates being harnessed for other chemical transformations. rsc.org The synthesis of benzoic acid from Cinnamomum cassia using green chemistry methods has also been reported. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxybenzoic acid |

| 3-bromobenzoic acid |

| Benzoic acid |

| Quinic acid |

| Shikimic acid |

| Benzaldehyde |

| Benzyl alcohol |

Utility as a Synthetic Intermediate in Complex Molecule Construction

This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its bifunctional nature, featuring both a carboxylic acid and a diaryl ether linkage, allows for a variety of chemical transformations, making it a key precursor for several classes of organic compounds.

Precursor in Xanthone (B1684191) Derivative Synthesis

The synthesis of xanthones, a class of oxygen-containing heterocycles with a dibenzo-γ-pyrone framework, represents a significant application of this compound and its analogues. up.pt These compounds are of considerable interest due to their prevalence in nature and their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. nih.gov

One of the most common and established methods for constructing the xanthone skeleton is the intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids. up.ptnih.gov In this process, the 2-aryloxybenzoic acid intermediate, such as this compound, undergoes ring closure to form the central pyrone ring of the xanthone. This reaction is typically promoted by strong acids or dehydrating agents. The general strategy involves the formation of a diaryl ether, which is then cyclized. up.pt

The synthesis of the 2-aryloxybenzoic acid intermediate itself is often achieved through an Ullmann condensation, which involves the reaction of a sodium phenolate (B1203915) with a benzoic acid derivative that has a halogen in the ortho position. up.pt Following the formation of the diaryl ether, the electrophilic cycloacylation proceeds to yield the xanthone core. While effective, this method can sometimes require harsh reaction conditions. nih.gov

Modern variations aim for higher yields and milder conditions. For instance, the coupling of arynes with substituted benzoates provides an efficient route to xanthones. nih.gov This tandem reaction involves the intermolecular nucleophilic coupling of the benzoate (B1203000) with the aryne, followed by an intramolecular electrophilic cyclization to generate the xanthone. nih.gov

| Reaction Type | Starting Materials | Key Intermediate | Product | Reference |

| Electrophilic Cycloacylation | o-Halogenated Benzoic Acid, Phenol | 2-Aryloxybenzoic acid | Xanthone | up.ptnih.gov |

| Aryne Coupling | Silylaryl triflate, o-Heteroatom-substituted benzoate | Aryne-benzoate adduct | Xanthone | nih.gov |

Building Block for Diverse Heterocyclic Systems

The structural framework of this compound makes it a versatile building block for a variety of heterocyclic systems beyond xanthones. sigmaaldrich.commsesupplies.com Heterocyclic compounds are fundamental in medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. sigmaaldrich.comnih.gov The ability to synthesize a diverse library of these molecules is crucial for drug discovery. nih.gov

By modifying the functional groups of this compound or by employing different reaction partners, chemists can access a range of heterocyclic scaffolds. For example, the core diaryl ether structure is a precursor not only to xanthones (oxygen heterocycles) but also to related systems like thioxanthones and acridones. nih.gov

Thioxanthones: These are sulfur analogues of xanthones and also exhibit interesting biological activities. Their synthesis can be achieved through methods analogous to xanthone synthesis, such as the coupling of arynes with thiosalicylates. nih.gov

Acridones: These nitrogen-containing heterocycles are known for their biological properties, including anti-tumor and anti-fungal activities. They are typically prepared via the acid-induced ring closure of N-phenyl anthranilic acids, which can be formed from Ullmann condensations similar to those used for diaryl ethers. nih.gov

The versatility of benzoic acid derivatives as precursors is a general principle in heterocyclic synthesis. For instance, 2-mercaptobenzoic acid is used to synthesize 2-aroylbenzo[b]thiophen-3-ols, which are important sulfur-containing heterocycles. nih.gov Similarly, other substituted benzoic acids serve as starting points for complex molecules like the protein kinase inhibitor bosutinib, which is synthesized from 3-methoxy-4-hydroxybenzoic acid. mdpi.com This highlights the potential of this compound to serve as a scaffold for creating diverse chemical libraries for various scientific applications.

| Starting Material Analogue | Reaction | Resulting Heterocycle Class | Significance | Reference |

| 2-Mercaptobenzoic Acid | Reaction with aryl bromomethyl ketones | Benzothiophenes | Sulfur-containing heterocycles with pharmaceutical applications. | nih.gov |

| N-Phenyl Anthranilic Acid | Acid-induced ring closure | Acridones | Nitrogen-containing heterocycles with anti-tumor activity. | nih.gov |

| 3-Methoxy-4-hydroxybenzoic Acid | Multi-step synthesis | Quinolines | Core structure of the drug Bosutinib. | mdpi.com |

| 2-Acetylbenzimidazole | Condensation reactions | Pyrazoles, Isoxazoles | Diverse azole heterocycles. | nih.gov |

Reaction Mechanisms and Chemical Transformations of 2 3 Methoxyphenyl Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is the primary site for several fundamental organic reactions, including esterification and reduction.

Esterification is a key reaction of carboxylic acids, typically involving a reaction with an alcohol in the presence of an acid catalyst. The process for 2-(3-methoxyphenyl)benzoic acid follows the general mechanism of Fischer esterification, which is a reversible, acid-catalyzed nucleophilic acyl substitution.

The reaction kinetics for the esterification of aromatic acids like benzoic acid have been studied extensively. For instance, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, is shown to be a first-order reaction with respect to the benzoic acid. researchgate.netdnu.dp.ua The activation energies for the forward and reverse reactions in this system were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. researchgate.netdnu.dp.ua While specific kinetic data for this compound is not available, its reactivity is expected to be similar to that of benzoic acid, though potentially influenced by the steric hindrance from the ortho-substituted phenyl group.

The general kinetic model for such esterification reactions can be described as a second-order, reversible process. nih.gov The rate of reaction is dependent on the concentrations of the carboxylic acid, the alcohol, and the catalyst.

Table 1: Typical Conditions for Esterification of Aromatic Carboxylic Acids

| Parameter | Condition |

|---|---|

| Reactants | Carboxylic Acid, Alcohol (in excess) |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) |

| Temperature | Typically elevated (reflux) to drive equilibrium |

| Process | Often involves removal of water to shift equilibrium |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-(3-methoxyphenyl)phenyl)methanol. This transformation requires potent reducing agents because carboxylic acids are one of the more difficult carbonyl-containing functional groups to reduce. nih.govacs.org

Common methods for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Borane Reagents: Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BMS), is also highly effective for this reduction. acs.org Borane reagents offer the advantage of being more selective than LiAlH₄, often not reducing other functional groups like esters or amides.

Catalytic Hydrosilylation: Modern methods involve the use of transition metal catalysts. For instance, a manganese(I) complex, [MnBr(CO)₅], can catalyze the reduction of carboxylic acids using phenylsilane (PhSiH₃) as the reducing agent under milder conditions. nih.gov Another approach uses catalytic amounts of TiCl₄ with ammonia-borane (NH₃BH₃) at room temperature. acs.org These catalytic methods are becoming more prevalent due to their milder conditions and improved functional group tolerance. nih.gov

Aromatic Ring Reactivity and Substitution Patterns

The two phenyl rings in this compound are subject to electrophilic aromatic substitution (EAS), but their reactivity is influenced by the existing substituents.

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. The mechanism proceeds in two steps: initial attack by the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.comwikipedia.org

The reactivity and regioselectivity of EAS are governed by the substituents on the aromatic ring. wikipedia.orglabxchange.org

The Carboxylic Acid Group (-COOH): This group is strongly deactivating and meta-directing. Through resonance, it withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the ring less nucleophilic. quora.com The resulting positive charge at the ortho and para positions directs incoming electrophiles to the meta position. quora.com

The Methoxy (B1213986) Group (-OCH₃): This group is strongly activating and ortho-, para-directing. The oxygen atom donates electron density to the ring via resonance, increasing its nucleophilicity and stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.

In this compound:

On the Benzoic Acid Ring: The carboxylic acid group deactivates this ring and directs incoming electrophiles to the positions meta to it (positions 4 and 6). The bulky 3-methoxyphenyl (B12655295) group at position 2 provides significant steric hindrance, likely favoring substitution at position 4 over position 6.

On the 3-Methoxyphenyl Ring: This ring is activated by the methoxy group. The methoxy group directs incoming electrophiles to the ortho positions (positions 2 and 4) and the para position (position 6). The point of attachment to the other ring is at position 1. Therefore, substitution is strongly favored at positions 2, 4, and 6 relative to the methoxy group.

Biaryl carboxylic acids like this compound can undergo intramolecular cyclization reactions, particularly oxidative coupling to form lactones. This process, known as lactonization, results in the formation of a dibenzo-α-pyrone (or 6H-benzo[c]chromen-6-one) skeleton.

These reactions typically proceed via an intramolecular C-H functionalization/C-O bond formation. Several methods have been developed to achieve this transformation:

NIS-Mediated Cyclization: N-Iodosuccinimide (NIS) can mediate a radical oxidative cyclization of 2-arylbenzoic acids. organic-chemistry.org The reaction is often promoted by visible light and proceeds under metal-free conditions, showing good tolerance for various functional groups. organic-chemistry.org The mechanism is thought to involve a radical pathway. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis provides an external oxidant-free method for the dehydrogenative lactonization of 2-arylbenzoic acids, producing a coumarin-type structure and hydrogen gas as the only byproduct. nih.gov

Electrochemical Methods: Electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids has been demonstrated as a sustainable method for synthesizing phthalides. organic-chemistry.org Similar principles of oxidative C-O bond formation could be applied to the C(sp²)-H bonds in 2-arylbenzoic acids.

For this compound, oxidative cyclization would lead to the formation of a methoxy-substituted 6H-benzo[c]chromen-6-one.

Intramolecular Rearrangements and Fragmentation Dynamics in the Gas Phase

Upon electron impact (EI) or collision-induced dissociation (CID), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would likely undergo the following key fragmentation pathways:

Loss of a Hydroxyl Radical: [M]⁺ → [M - •OH]⁺. For benzoic acid, this results in the benzoyl cation (m/z 105), which is often the base peak. docbrown.info

Loss of a Carboxyl Group: [M]⁺ → [M - •COOH]⁺. This would result in the formation of a biphenyl-type radical cation.

Decarboxylation: [M+H]⁺ → [M+H - CO₂]⁺. This is a common fragmentation pathway for protonated benzoic acids, leading to the formation of protonated benzene (B151609). researchgate.net

Loss of Water: [M+H]⁺ → [M+H - H₂O]⁺. This can occur from the protonated carboxylic acid group. fu-berlin.de

Loss of Carbon Monoxide: The [M - •OH]⁺ fragment can further lose a molecule of CO to form a phenyl cation. For benzoic acid, this corresponds to the transition from m/z 105 to m/z 77. docbrown.info

Cleavage of the Phenyl-Phenyl Bond: Fragmentation can occur at the bond connecting the two aromatic rings.

Fragmentation of the Methoxy Group: Loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy-substituted ring is also a possible pathway.

Complex intramolecular rearrangements can precede or accompany fragmentation, which can sometimes lead to unexpected fragment ions. chemrxiv.orgnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 228.24 g/mol )

| m/z (charge-to-mass ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 228 | [M]⁺ | Molecular Ion |

| 211 | [M - OH]⁺ | Loss of hydroxyl radical from -COOH |

| 183 | [M - COOH]⁺ | Loss of carboxyl group |

| 183 | [M - OH - CO]⁺ | Loss of CO from the m/z 211 fragment |

Acid-Catalyzed Reactions and Intermediate Formation (e.g., Carbonium Ion Mechanisms)

In the presence of strong acids, this compound can undergo a variety of chemical transformations. The reaction pathways are largely dictated by the nature of the acid catalyst, the reaction conditions, and the electronic properties of the substituent groups on the aromatic rings. The carboxylic acid functional group and the methoxy group are particularly susceptible to protonation under acidic conditions, leading to the formation of reactive intermediates.

One of the primary sites of interaction with an acid catalyst is the carbonyl oxygen of the carboxylic acid group. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key step in acid-catalyzed esterification reactions, where an alcohol acts as the nucleophile.

Furthermore, the methoxy group, with its lone pair of electrons on the oxygen atom, can also be protonated by a strong acid. This protonation can lead to the cleavage of the methyl C-O bond, resulting in the formation of a phenol and a methyl carbocation, or it can activate the aromatic ring towards electrophilic substitution.

The formation of carbocation intermediates, or carbonium ions, is a plausible outcome in certain acid-catalyzed reactions of this compound. For instance, under strongly acidic and dehydrating conditions, the carboxylic acid could potentially be protonated, followed by the loss of water to form an acylium ion. This highly reactive intermediate can then participate in intramolecular reactions, such as cyclization to form a fluorenone derivative, or intermolecular reactions.

The stability of any potential carbocation intermediates is a critical factor in determining the reaction pathway. The presence of the electron-donating methoxy group can stabilize an adjacent carbocation through resonance. However, the position of the methoxy group (meta to the benzoic acid moiety) means its stabilizing effect on a carbocation formed on the benzoic acid ring is less direct than if it were in the ortho or para position. The second phenyl ring can also play a role in stabilizing a positive charge through delocalization.

It is important to note that the specific conditions required for these transformations and the precise nature of the intermediates formed are highly dependent on the experimental setup. Detailed mechanistic studies, including kinetic analysis and spectroscopic identification of intermediates, would be necessary to fully elucidate the acid-catalyzed reaction pathways of this compound.

| Functional Group | Role in Acid-Catalyzed Reactions | Potential Intermediates | Factors Influencing Reactivity |

| Carboxylic Acid | Protonation of the carbonyl oxygen increases electrophilicity of the carbonyl carbon. | Acylium ion | Strength of the acid, presence of nucleophiles, temperature. |

| Methoxy Group | Protonation of the oxygen atom can lead to C-O bond cleavage or activate the ring for electrophilic substitution. | Oxonium ion, carbocation (if C-O bond cleaves) | Acid concentration, nature of the solvent. |

| Aromatic Rings | Can be sites for electrophilic attack, with the methoxy-substituted ring being more activated. | Aryl carbocation (in specific cases) | Nature of the electrophile, steric hindrance. |

Structural Analysis and Intermolecular Interactions of 2 3 Methoxyphenyl Benzoic Acid

Single-Crystal X-ray Diffraction Studies of Related Structures

The structural analysis of analogous compounds, such as other substituted biphenyl (B1667301) carboxylic acids and 2-aroylbenzoic acids, provides a robust framework for predicting the molecular conformation and intermolecular interactions of 2-(3-methoxyphenyl)benzoic acid. These studies consistently reveal key structural motifs and packing arrangements that are characteristic of this class of compounds.

The conformation of biphenyl derivatives is largely defined by the torsion angle, or dihedral angle, between the two aromatic rings. This angle is a result of the balance between steric hindrance from ortho substituents and the electronic effects that favor co-planarity for extended π-conjugation.

In related structures, such as 2-(m-tolyloxy)benzoic acid, a significant twist between the two rings is observed, with a dihedral angle of 80.9(3)°. nih.gov For 2-(ferrocenylcarbonyl)benzoic acid, the phenyl ring is twisted away from the plane of the carbonyl group with a torsion angle of -112.41(16)°. iucr.org Similarly, in 2-(4-chlorobenzamido)benzoic acid, the central amide segment is twisted away from the two benzene (B151609) rings by 13.93(17)° and 15.26(15)°, respectively. nih.gov

Based on these examples, it is highly probable that this compound also adopts a non-planar conformation with a significant dihedral angle between the 3-methoxyphenyl (B12655295) and the benzoic acid rings. The presence of the methoxy (B1213986) group at the meta position of one ring and the carboxylic acid group at the ortho position of the other would create steric hindrance, preventing a co-planar arrangement.

| Compound | Torsion/Dihedral Angle (°) |

| 2-(m-tolyloxy)benzoic acid | 80.9(3) |

| 2-(ferrocenylcarbonyl)benzoic acid | -112.41(16) |

| 2-(4-chlorobenzamido)benzoic acid | 13.93(17) and 15.26(15) |

This table presents selected torsion angles from related structures to illustrate the expected non-planar conformation.

A predominant feature in the crystal structures of carboxylic acids is the formation of strong hydrogen bonds.

O-H···O Hydrogen Bonds: The most prevalent and robust intermolecular interaction in the crystal packing of benzoic acid and its derivatives is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid moieties. iucr.orgnih.gov This interaction is a highly reliable supramolecular synthon. For instance, in the crystal structure of 2-(ferrocenylcarbonyl)benzoic acid, molecules form centrosymmetric dimers with an O···O distance of 2.6073(15) Å. iucr.org Similarly, 2-(4-chlorobenzamido)benzoic acid exhibits dimeric aggregates connected by eight-membered {⋯HOC=O}₂ synthons. nih.gov It is therefore almost certain that this compound will also exhibit this classic dimeric motif.

| Interaction Type | Description | Example from Related Structures |

| O-H···O | Strong hydrogen bond between carboxylic acid groups, forming dimers. | Centrosymmetric dimers in 2-(ferrocenylcarbonyl)benzoic acid and 2-(4-chlorobenzamido)benzoic acid. iucr.orgnih.gov |

| C-H···O | Weaker hydrogen bond between aromatic C-H donors and oxygen acceptors (carbonyl or methoxy). | Observed in the crystal packing of 2-(ferrocenylcarbonyl)benzoic acid. iucr.org |

| C-H···π | Weak interaction between an aromatic C-H bond and the electron cloud of a neighboring aromatic ring. | Observed in the crystal packing of 2-(ferrocenylcarbonyl)benzoic acid. iucr.org |

This table summarizes the types of hydrogen bonds expected in the crystal structure of this compound based on analogous compounds.

Supramolecular Architecture and Crystal Packing Arrangements

The packing of these dimeric units can lead to various arrangements, including layered structures or more complex three-dimensional networks. The specific arrangement will be influenced by the steric profile of the molecule, including the dihedral angle between the rings and the positioning of the methoxy group. The interplay of these forces results in an efficiently packed crystal lattice, minimizing void spaces and maximizing intermolecular attractive forces. The study of related biphenyl derivatives shows that π-π stacking interactions between adjacent aromatic rings can also contribute to the stabilization of the crystal packing. chinesechemsoc.org

Computational and Theoretical Chemistry Investigations of 2 3 Methoxyphenyl Benzoic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique lens through which to study molecular systems.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. orientjchem.org For a molecule like 2-(3-methoxyphenyl)benzoic acid, DFT calculations are instrumental in determining its optimized molecular geometry.

The process begins with an initial guess of the molecule's geometry, which is then refined through an iterative process that minimizes the total energy of the system. A widely used functional for such calculations on benzoic acid derivatives is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. niscpr.res.inpreprints.org This is often paired with a comprehensive basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution by including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to describe the non-spherical nature of atomic orbitals in a molecular environment. researchgate.netmdpi.com

The following table presents representative optimized geometrical parameters for benzoic acid derivatives, calculated using DFT methods, which provide an estimation of the values expected for this compound.

Table 1: Representative Calculated Geometrical Parameters of Benzoic Acid Derivatives using DFT

| Parameter | Molecule | Calculation Level | Calculated Value | Reference |

|---|---|---|---|---|

| C=O Bond Length | Benzoic Acid | 6-311G | 1.210 Å | uwosh.edu |

| C-O Bond Length | Benzoic Acid | 6-311G | 1.350 Å | uwosh.edu |

| O-H Bond Length | Benzoic Acid | 6-311G | 0.950 Å | uwosh.edu |

| C-C (ring) Bond Length | 2,4-dimethylbenzoic acid | B3LYP/6-311++G(d,p) | 1.391 - 1.403 Å | niscpr.res.in |

| C-C-C (ring) Bond Angle | 3-methoxy-2,4,5-trifluorobenzoic acid | B3LYP/6-311++G(d,p) | 116.89° - 123.44° | orientjchem.org |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "first-principles" methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are crucial for obtaining a fundamental understanding of a molecule's electronic properties. researchgate.net

For this compound, ab initio calculations can provide benchmark values for properties like total energy, ionization potential, and electron affinity. While computationally more demanding than DFT, these methods are essential for validating the results obtained from more approximate models. They offer a systematic way to improve the accuracy of the calculation by using larger basis sets and more sophisticated treatments of electron correlation—the interaction between electrons. Studying the electronic properties with these methods provides a deep understanding of the molecule's intrinsic stability and its tendency to lose or gain electrons, which is fundamental to its chemical behavior. uwosh.edu

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of this compound dictates its reactivity. Key insights can be gained by analyzing its frontier molecular orbitals (FMOs) and its molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. schrodinger.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. schrodinger.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate which parts—the methoxy-substituted ring, the benzoic acid ring, or the substituent groups—are more involved in electron donation and acceptance.

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting chemical reactivity. uni-muenchen.de The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. ucsb.edu It reveals the charge distribution and helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating these are prime sites for electrophilic attack. Positive potential would be expected around the acidic hydrogen of the carboxyl group, identifying it as a site for nucleophilic attack. nih.gov

The following table provides representative data on electronic properties for related benzoic acid derivatives, offering an approximation for this compound.

Table 2: Representative Calculated Electronic Properties of Benzoic Acid Derivatives

| Property | Molecule | Calculation Level | Calculated Value | Reference |

|---|---|---|---|---|

| HOMO Energy | 2-(3-phenyl)-5-...-benzoic acid derivative | DFT/B3LYP/6-311++G(d,p) | -6.303 eV | researchgate.net |

| LUMO Energy | 2-(3-phenyl)-5-...-benzoic acid derivative | DFT/B3LYP/6-311++G(d,p) | -2.243 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 2-(3-phenyl)-5-...-benzoic acid derivative | DFT/B3LYP/6-311++G(d,p) | 4.06 eV | researchgate.net |

| Ionization Potential | 3,5-dinitrobenzoic acid derivative | B3LYP/6-311++G(d,p) | ~8.5-9.0 eV | researchgate.net |

| Electron Affinity | 3,5-dinitrobenzoic acid derivative | B3LYP/6-311++G(d,p) | ~3.5-4.0 eV | researchgate.net |

Vibrational Frequency Analysis and Spectroscopic Data Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis is essential for the interpretation and assignment of the bands observed in experimental spectra. nih.gov

Using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, the vibrational frequencies and their corresponding intensities for this compound can be calculated. niscpr.res.inmdpi.com These calculations assume the vibrations are harmonic, which can lead to a systematic overestimation of the frequencies compared to experimental data. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with the experimental spectrum. researchgate.net

A detailed analysis, known as a Potential Energy Distribution (PED) analysis, can be performed to determine the contribution of each internal coordinate (bond stretching, angle bending, etc.) to each vibrational mode. mdpi.com This allows for a definitive assignment of the spectral bands. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretching modes, C-H stretching and bending modes of the aromatic rings, and the vibrational modes associated with the methoxy group. mdpi.comnih.gov The correlation between calculated and experimental spectra confirms the optimized molecular structure and provides a detailed understanding of the molecule's intramolecular dynamics. orientjchem.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically model a molecule in the gas phase at absolute zero, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time at finite temperatures and in the presence of a solvent. nih.gov This is crucial for understanding the conformational flexibility and solvation of this compound.

MD simulations use classical mechanics and a force field—a set of parameters that describes the potential energy of the system—to calculate the trajectory of atoms over time. For this compound, an MD simulation would reveal its conformational landscape by exploring the different rotational possibilities, particularly the dihedral angles between the phenyl rings and around the C-O bonds of the methoxy and carboxylic acid groups. This can identify the most populated conformations in a given environment. nih.gov

Advanced Analytical Techniques for the Characterization of 2 3 Methoxyphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(3-methoxyphenyl)benzoic acid, the chemical shifts, multiplicities, and integration values of the proton signals provide a complete picture of the proton framework. The spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings. The protons on the benzoic acid ring will exhibit distinct signals from those on the methoxyphenyl ring due to their different electronic environments. A characteristic downfield singlet for the carboxylic acid proton (-COOH) is anticipated, often appearing broad and in the range of δ 10-13 ppm. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet, typically around δ 3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, typically in the range of δ 165-175 ppm. The carbons of the aromatic rings will resonate in the region of δ 110-160 ppm. The carbon of the methoxy group will be observed further upfield, generally around δ 55-60 ppm. For comparison, the spectral data for 3-methoxybenzoic acid, a structural component of the target molecule, is provided in the table below.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| -COOH | ~12.0 | s (broad) | 1H | ~170 |

| Aromatic-H | 7.0 - 8.2 | m | 8H | 110 - 160 |

| -OCH₃ | ~3.8 | s | 3H | ~55 |

Mass Spectrometry (MS) Applications, Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH, 17 Da), the carboxyl group (-COOH, 45 Da), and carbon monoxide (CO, 28 Da) from the benzoyl cation. For this compound, fragmentation may also involve cleavage of the bond connecting the two phenyl rings.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₄H₁₂O₃), HRMS would confirm the exact mass, providing a high degree of confidence in its identification.

| Ion/Fragment | Formula | Expected m/z | Technique |

|---|---|---|---|

| [M]⁺ | C₁₄H₁₂O₃ | 228.0786 | HRMS |

| [M-OH]⁺ | C₁₄H₁₁O₂ | 211.0759 | MS/MS |

| [M-COOH]⁺ | C₁₃H₁₁O | 183.0810 | MS/MS |

Chromatographic Methods for Purity Assessment and Quantitative Analysis (HPLC, GC-MS, LC-MS)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid). sielc.com The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of carboxylic acids like this compound, derivatization to a more volatile ester form (e.g., methyl ester) is often necessary to improve chromatographic performance. oup.com The gas chromatogram provides the retention time for the derivatized compound, while the mass spectrometer provides its mass spectrum, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification. vliz.be For this compound, an LC-MS method would allow for its direct analysis without the need for derivatization. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules.

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water with acid | UV (e.g., 230 nm, 274 nm) sielc.com |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry (EI) |

| LC-MS | Reversed-phase C18 | Acetonitrile/Water with formic acid | Mass Spectrometry (ESI) |

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often broadened by hydrogen bonding. docbrown.info The C=O stretching of the carbonyl group in the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹. docbrown.info The C-O stretching of the carboxylic acid and the ether linkage will appear in the 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |

| Carbonyl (C=O) | C=O stretch | 1680-1720 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether (-O-CH₃) | C-O stretch | 1000-1300 |

| Aromatic C-H | C-H stretch | 3000-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic systems. Benzoic acid itself typically displays two main absorption bands around 230 nm and 274 nm. sielc.com The presence of the methoxyphenyl group, a chromophore, is likely to cause a bathochromic (red) shift in these absorption maxima and may also increase the molar absorptivity. The specific wavelengths of maximum absorbance (λ_max) are useful for quantitative analysis using a UV-Vis spectrophotometer, particularly in conjunction with HPLC. researchgate.net

| Electronic Transition | Expected λ_max (nm) |

|---|---|

| π → π | ~230-240 |

| n → π | ~270-280 |

Biological Activity and Medicinal Chemistry Insights for 2 3 Methoxyphenyl Benzoic Acid and Its Analogs

Exploration of Pharmacological Potential within Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. chemicalbook.comdrugbank.com These compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid group, serve as versatile scaffolds for the development of new therapeutic agents. benthamscience.comnih.gov Their pharmacological potential spans various areas, including anti-inflammatory, anticancer, and antimicrobial applications. chemicalbook.com The substitution pattern on the benzoic acid ring plays a crucial role in determining the specific biological activity and potency of these derivatives. icm.edu.pl

Anti-inflammatory Properties

Benzoic acid derivatives have shown notable potential as anti-inflammatory agents. chemicalbook.comnih.gov Their mechanism of action often involves the inhibition of enzymes that play a key role in the inflammatory cascade, such as cyclooxygenases (COX). For instance, a newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound is hypothesized to inhibit COX-2 activity, thereby reducing inflammatory responses. nih.gov In silico studies have further supported this by showing a higher affinity of this derivative for the COX-2 protein receptor compared to acetylsalicylic acid. nih.gov

The anti-inflammatory potential of benzoic acid derivatives extends to various conditions, including arthritis, asthma, and inflammatory bowel disorders. google.com Research has identified novel benzoic acid and benzoic acid ester derivatives with significant anti-inflammatory and analgesic activity. google.com The structural features of these molecules, such as the nature and position of substituents on the phenyl ring, are critical for their anti-inflammatory efficacy.

Anticancer and Antitumor Efficacy

The benzoic acid scaffold is a key structural motif in a number of compounds with significant anticancer and antitumor properties. benthamscience.comnih.govpreprints.org These derivatives can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell growth and proliferation. nih.govresearchgate.net

One of the key mechanisms is the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells. nih.gov Certain hydroxylated benzoic acid derivatives have been identified as potent HDAC inhibitors, with dihydroxybenzoic acid showing greater efficacy than its monohydroxy counterparts. nih.gov Molecular docking studies have helped to understand how these derivatives bind to the active site of HDACs, providing a basis for designing more potent inhibitors. nih.gov

Furthermore, some benzoic acid derivatives have been found to inhibit tumor growth by targeting other pathways. For example, some have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors). nih.gov The versatility of the benzoic acid scaffold allows for the synthesis of a wide array of derivatives with potential applications in cancer therapy. benthamscience.compreprints.orgresearchgate.net

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are widely recognized for their antimicrobial and antifungal properties, which has led to their use as preservatives in food, cosmetic, and pharmaceutical products. chemicalbook.comijcrt.orgresearchgate.net The antimicrobial action is generally attributed to their ability to disrupt the pH balance within microbial cells. ijcrt.org The undissociated, more lipophilic form of the acid can penetrate the microbial cell membrane and lower the intracellular pH, which interferes with metabolic processes and inhibits growth. ijcrt.org

The position and type of substituent on the benzoic acid ring significantly influence the antimicrobial activity. nih.gov For instance, the presence of hydroxyl or methoxyl groups can modulate the antibacterial effect. nih.gov Studies have shown that certain benzoic acid derivatives can also inhibit biofilm formation, a key virulence factor for many bacteria. nih.gov The antimicrobial spectrum of these compounds includes bacteria such as Escherichia coli and various fungal species. nih.govnih.gov

Investigation of Enzyme Inhibition and Receptor Modulation Mechanisms (e.g., Matrix Metalloproteinase Inhibitors)

A significant area of research for benzoic acid derivatives is their role as enzyme inhibitors, particularly targeting matrix metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various diseases, including osteoarthritis, cancer metastasis, and inflammatory conditions. nih.govwikipedia.org

Specifically, MMP-13 is a key target in osteoarthritis due to its role in collagen type II cleavage. nih.gov Benzoic acid derivatives have emerged as highly selective inhibitors of MMP-13. nih.gov These inhibitors are designed to interact with a specific lysine (B10760008) residue (Lys140) in the S1′* specificity pocket of the enzyme, forming a salt bridge that contributes to their high selectivity. nih.gov This targeted approach avoids the toxicity issues associated with earlier inhibitors that chelated the catalytic zinc ion. nih.gov

Beyond MMPs, benzoic acid derivatives have been investigated as inhibitors of other enzymes, such as protein-tyrosine phosphatases (PTPs). For example, 2-(oxalylamino)-benzoic acid has been identified as a general, competitive inhibitor of several PTPs, making it a valuable scaffold for developing more specific inhibitors for therapeutic intervention in diseases like diabetes and cancer. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzoic acid derivatives, SAR studies have provided crucial insights for optimizing their therapeutic potential. icm.edu.plresearchgate.netnih.gov

In the context of MMP-13 inhibitors, SAR studies have demonstrated that a benzoic acid unit is crucial for interacting with the S1′* pocket of the enzyme. nih.gov Modifications to other parts of the molecule, guided by X-ray crystallography of inhibitor-enzyme complexes, have led to a nearly 1000-fold improvement in inhibitory potency. nih.gov

Similarly, for endothelin-A receptor antagonists, SAR studies on a 2H-chromene skeleton containing a benzoic acid moiety revealed that specific substitutions at particular positions are essential for high-affinity and selective binding. researchgate.net For instance, the presence of an m,p-methylenedioxyphenyl group at the 2-position, a carboxyl group at the 3-position, and an isopropoxy group at the 6-position of the (R)-2H-chromene skeleton were identified as critical structural requirements. researchgate.net These detailed SAR analyses provide a roadmap for designing more potent and selective drug candidates. icm.edu.pl

Principles of Drug Design and Discovery Applied to Benzoic Acid Scaffolds (e.g., Fragment-Based Approaches)

The benzoic acid scaffold is a valuable starting point in drug discovery and is amenable to various design strategies, including fragment-based drug discovery (FBDD). nih.gov FBDD is an approach where small, low-complexity molecules, or "fragments," that bind to a biological target are identified and then optimized into more potent lead compounds. nih.gov

The benzoic acid moiety itself can be considered a privileged fragment, as it is found in numerous bioactive molecules. researchgate.net In FBDD, libraries of fragments are screened for binding to a target protein. Once a fragment hit is identified, its binding mode is often determined by techniques like X-ray crystallography. This structural information then guides the medicinal chemist in "growing" or "linking" the fragment to develop a more potent and selective inhibitor. nih.gov

For example, the discovery of 2,5-substituted benzoic acid dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 was guided by structural information from NMR and crystallography. nih.gov This structure-based design led to compounds with significantly improved binding affinity and selectivity. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and has been successfully applied to benzoic acid scaffolds to develop novel therapeutic agents. nih.gov

Catalytic Applications and Coordination Chemistry of 2 3 Methoxyphenyl Benzoic Acid Derivatives

Design of Ligands for Transition Metal Catalysis (e.g., for Cobalt and Ruthenium Complexes)

Derivatives of benzoic acid are fundamental in the design of ligands for transition metal catalysis, with the carboxylate group often serving as an effective directing group for ortho-C-H functionalization. nih.govrsc.org The ability of ruthenium complexes to insert into C-H bonds ortho to carboxylates to form cyclometalated Ru(II) complexes is well-documented. nih.gov This process is often facilitated by base-assisted concerted metalation-deprotonation (CMD). nih.gov

Ruthenium Complexes: Ruthenium-catalyzed C-H functionalizations of benzoic acids have been achieved with various aryl, alkenyl, and alkynyl halides. rsc.org User-friendly ruthenium(II) biscarboxylate complexes, when modified with electron-rich and bulky phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃), have shown unique efficiency and versatility. nih.govrsc.org Mechanistic studies suggest that the C-H ruthenation is often the rate-limiting step. nih.gov The design concept extends to meta-C-H alkylation of aromatic carboxylic acids, where a ruthenium catalyst activated by a strongly coordinating, bidentate N-ligand can direct alkylation to the position para to the C-Ru bond, which is meta to the carboxylate group. nih.gov

Cobalt Complexes: Cobalt complexes incorporating derivatives of benzoic acid have also been explored for various catalytic applications. For instance, cobalt(II) complexes with 4N tetradentate ligands have been synthesized and used as catalysts for the single-step hydroxylation of benzene (B151609) to phenol. rsc.org The catalytic efficiency of these cobalt complexes is influenced by the ligand architecture, including their geometry and steric properties. rsc.org In the context of material synthesis, cobalt-manganese bromine composite catalysts are used in the preparation of intermediates for compounds like 2-methyl-3-methoxy benzoic acid. google.com Furthermore, cobalt(II) coordination polymers have been synthesized using aromatic dicarboxylic acids, demonstrating diverse topologies and catalytic properties in Fenton-like processes. rsc.org

The table below summarizes examples of transition metal complexes with benzoic acid derivatives and their catalytic applications.

| Metal Center | Ligand/Derivative System | Catalytic Application | Key Findings | Reference |

| Ruthenium(II) | Benzoic acids with PCy₃ ligand | ortho-C-H Arylation | Carboxylate group acts as an effective directing group; C-H ruthenation is rate-limiting. | nih.gov |

| Ruthenium(II) | Aromatic carboxylic acids with bipyridine ligand L6 | meta-C-H Alkylation | Ligand enables redirection of reactivity from ortho to meta position. | nih.gov |

| Cobalt(II) | 4N tetradentate ligands | Benzene Hydroxylation | Ligand architecture tunes catalytic efficiency; proceeds via a Co(III)-hydroperoxo intermediate. | rsc.org |

| Cobalt(II) | Flexible bis(benzimidazole) and aromatic dicarboxylic acids | Degradation of Azo Dyes | Forms coordination polymers with varied topologies and catalytic activity in Fenton-like reactions. | rsc.org |

Role in Homogeneous and Heterogeneous Catalytic Systems

Derivatives of 2-(3-methoxyphenyl)benzoic acid are relevant in both homogeneous and heterogeneous catalysis, leveraging the compound's functional groups to anchor to catalytic centers or solid supports.

Homogeneous Catalysis: In homogeneous systems, benzoic acid derivatives are pivotal for directing C-H functionalization reactions catalyzed by transition metals like palladium and ruthenium. rsc.orgnih.gov Palladium(II)-catalyzed meta-C-H olefination of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, with molecular oxygen as the terminal oxidant. nih.gov This highlights the potential for functionalizing the aromatic ring at positions other than the sterically accessible ortho position. Ruthenium(II) complexes have been shown to catalyze arene alkylation via C-H activation, and their catalytic performance can be enhanced by reducing the electron density at the ruthenium center. mdpi.com These processes offer routes to alkyl and alkenyl arenes that are complementary to traditional acid-catalyzed reactions. mdpi.com

Heterogeneous Catalysis: In the realm of heterogeneous catalysis, benzoic acid and its derivatives are involved in reactions utilizing solid catalysts. For example, a vanadium-centered metal-organic framework, MIL-100(V), has been used as a heterogeneous catalyst for the aerobic oxidation of benzyl (B1604629) alcohol, where the selectivity can be switched between benzaldehyde (B42025) and benzoic acid simply by altering the reaction temperature. rsc.org Another approach involves the synthesis of benzoic acids from aryl iodides and CO₂, where CO is generated electrochemically and then used in a hydroxycarbonylation reaction catalyzed by a MOF-supported palladium catalyst. researchgate.net This system allows for the recycling of the catalyst over several runs while maintaining high activity. researchgate.net Heterogeneous Fenton-like processes using Fe³⁺ immobilized on an Al₂O₃ matrix have also been employed for the degradation of benzoic acid in aqueous solutions, offering an environmentally friendly alternative to homogeneous systems. researchgate.net

The table below outlines the role of benzoic acid derivatives in different catalytic systems.

| Catalysis Type | Catalyst System | Reaction | Role of Benzoic Acid Derivative | Reference |

| Homogeneous | Pd(II) with nitrile-based template | meta-C-H Olefination | Substrate with directing group for selective C-H activation. | nih.gov |

| Homogeneous | Ru(II) complexes (e.g., TpRu(L)(NCMe)Ph) | Arene Alkylation | Substrate for C-H activation; studies show catalyst performance is linked to Ru electron density. | mdpi.com |

| Heterogeneous | Vanadium-based MOF [MIL-100(V)] | Aerobic oxidation of benzyl alcohol | Product of the reaction; catalyst allows for selective formation. | rsc.org |

| Heterogeneous | PdII@MIL-101(Cr)-NH₂ | Synthesis of benzoic acids | Product from aryl iodides and electrochemically generated CO. | researchgate.net |

| Heterogeneous | Fe³⁺-Al₂O₃ | Degradation of Benzoic Acid | Substrate for degradation in a Fenton-like process. | researchgate.net |

Investigation in Redox-Active Systems and Electron Transfer Processes

The electronic nature of this compound derivatives makes them suitable for investigation in redox-active systems, where electron transfer is a key step in the catalytic cycle.

The catalytic cycles of many transition metal-catalyzed reactions involving benzoic acids feature changes in the oxidation state of the metal center. For instance, the cobalt-catalyzed hydroxylation of benzene is proposed to proceed through a high-valent cobalt(III)-hydroperoxo intermediate, which is formed from the initial cobalt(II) complex. rsc.org The Co²⁺/Co³⁺ redox potential of these complexes is a key parameter influencing their catalytic activity. rsc.org The formation of the active intermediate can be identified by characteristic ligand-to-metal charge transfer (LMCT) transitions. rsc.org

In ruthenium-catalyzed reactions, a proposed mechanism for meta-C-H alkylation involves the single-electron reduction of the alkyl halide by an electron-rich ruthenacycle intermediate. nih.gov This generates an alkyl radical and a ruthenium(III) species, highlighting an electron transfer event as crucial for the C-C bond formation. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。